7-Methoxy-9H-pyrido[3,4-b]indole
Overview
Description
It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional South American psychoactive brew, ayahuasca . Harmine has been studied for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor activities .
Mechanism of Action
Target of Action
7-Methoxy-9H-pyrido[3,4-b]indole, also known as NORHARMINE, is a β-carboline alkaloid . It primarily targets CYP enzymes and acts as an inhibitor of the CYP-mediated biotransformation . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .
Mode of Action
NORHARMINE inhibits the CYP-mediated biotransformation of Glu-P-1 via inhibition of O2-binding to CYP heme . Its inhibition of CYP enzymes occurs at much lower concentration than that for its intercalation to DNA .
Biochemical Pathways
Its broad-spectrum anti-inflammatory and antitumor activities suggest that it may interact with multiple pathways .
Result of Action
NORHARMINE exhibits broad-spectrum anti-inflammatory and antitumor activities . It has shown great potential in the treatment of diabetes . Moreover, it exhibits insecticidal, antiviral, and antibacterial effects .
Action Environment
The action, efficacy, and stability of NORHARMINE can be influenced by environmental factors. For instance, it is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas . The plant has been widely used in folk medicine for a long time in the Middle East and some provinces of China .
Biochemical Analysis
Biochemical Properties
NORHARMINE interacts with several enzymes and proteins. For instance, it has been found to interact with CDC2 and CYP2D6 . The nature of these interactions involves NORHARMINE acting as a monoamine oxidase (MAO) inhibitor , which can have significant effects on biochemical reactions within the body .
Cellular Effects
NORHARMINE has broad-spectrum anti-inflammatory and antitumor activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown great potential in the treatment of diabetes .
Molecular Mechanism
At the molecular level, NORHARMINE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a monoamine oxidase (MAO) inhibitor, it can affect the metabolism of neurotransmitters in the brain .
Metabolic Pathways
NORHARMINE is involved in several metabolic pathways. As a monoamine oxidase (MAO) inhibitor, it interacts with this enzyme, affecting the metabolism of neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-9H-pyrido[3,4-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods: Industrial production of harmine involves the extraction from natural sources such as Peganum harmala seeds. The seeds are powdered and subjected to solvent extraction using methanol or ethanol. The extract is then purified through crystallization or chromatography techniques to isolate harmine .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Reduction of harmine can yield tetrahydroharmine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Harmaline.
Reduction: Tetrahydroharmine.
Substitution: Halogenated harmine derivatives.
Scientific Research Applications
7-Methoxy-9H-pyrido[3,4-b]indole has a wide range of scientific research applications:
Comparison with Similar Compounds
7-Methoxy-9H-pyrido[3,4-b]indole is part of the beta-carboline family of alkaloids, which includes:
Harmaline: Similar to harmine but with an additional hydrogenation at the 3,4 positions.
Harmalol: A hydroxylated derivative of harmine.
Norharmane: Lacks the methoxy group present in harmine.
Uniqueness:
Harmine vs. Harmaline: Harmine is more stable and has a higher affinity for MAO-A inhibition compared to harmaline.
Harmine vs. Harmalol: Harmine has a methoxy group, which contributes to its distinct pharmacological profile.
Harmine vs. Norharmane: The presence of the methoxy group in harmine enhances its neuroprotective and antitumor activities.
Properties
IUPAC Name |
7-methoxy-9H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPJJFWLNRVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431161 | |
Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6253-19-6 | |
Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6253-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norharmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORHARMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU54KD9C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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